4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

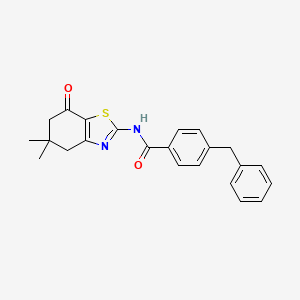

The compound 4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide features a bicyclic 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole core linked via an amide bond to a benzyl-substituted benzamide moiety. This structure combines a rigid, partially saturated benzothiazole ring with a flexible benzyl group, conferring unique physicochemical properties.

Properties

IUPAC Name |

4-benzyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c1-23(2)13-18-20(19(26)14-23)28-22(24-18)25-21(27)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXDGHPGIDDXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps :

Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Formation of the Benzamide Linkage: The final step involves the reaction of the benzothiazole derivative with benzoyl chloride in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzamide positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications :

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets . It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Differences and Implications

The pyrrolidinedione group in introduces intramolecular hydrogen bonding, which may reduce solubility but improve target affinity.

Electronic Modifications: Sulfonamide derivatives (e.g., ) are more acidic (pKa ~10–12) than benzamides (pKa ~15–17), affecting ionization state under physiological conditions .

Synthetic Accessibility :

- Sulfonamide derivatives (e.g., ) are synthesized via nucleophilic substitution of chlorosulfonates, while benzamides (e.g., ) require amide coupling agents like EDCI or HOBt .

Biological Relevance :

- Benzothiazole-sulfonamide hybrids (e.g., ) are prevalent in antimicrobial agents due to sulfonamide’s historical role in targeting dihydropteroate synthase .

- Isoxazole-containing analogues (e.g., ) may exhibit improved metabolic stability compared to benzothiazoles due to reduced susceptibility to oxidative metabolism .

Biological Activity

4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a benzamide moiety and a benzothiazole derivative. Its molecular formula is with a molecular weight of approximately 318.41 g/mol.

Biological Activity Overview

Research indicates that compounds containing the benzothiazole scaffold exhibit a range of biological activities including:

- Antimicrobial Activity : Several studies have shown that benzothiazole derivatives possess significant antimicrobial properties against various bacterial strains.

- Antitumor Activity : Compounds like this compound are being investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties which may contribute to its therapeutic potential in inflammatory diseases.

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific biological targets including enzymes and receptors involved in disease pathways. For instance:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes that are crucial for the proliferation of pathogenic microorganisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Antimicrobial Studies :

- A study evaluated the activity against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at low concentrations (MIC values ranging from 10 to 50 µg/mL).

Compound MIC (µg/mL) Organism 4-benzyl-N-(5,5-dimethyl...) 30 S. aureus 4-benzyl-N-(5,5-dimethyl...) 20 E. coli -

Antitumor Activity :

- In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines with IC50 values indicating effective cytotoxicity (IC50 < 20 µM in certain cases).

-

Anti-inflammatory Studies :

- Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cell culture models.

Q & A

Basic: What are the optimal synthetic routes for 4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and how can purity be maximized?

Answer:

The synthesis involves multi-step organic reactions, starting with condensation of substituted benzothiazole precursors with benzamide derivatives. Key steps include:

- Nucleophilic substitution : Reacting 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 4-benzylbenzoyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity (>95%) can be confirmed via HPLC with a C18 reverse-phase column and UV detection at 254 nm .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Answer:

Structural elucidation requires:

- X-ray crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving hydrogen-bonding networks in the benzothiazole core .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl group integration at δ 7.2–7.4 ppm).

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 435.1542) .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

Initial screening should include:

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based kits (e.g., ATPase activity via malachite green assay). IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify selective activity .

Advanced: How can computational methods predict binding modes of this compound with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Parameterize the benzothiazole ring’s electron-deficient sulfur for hydrophobic pocket binding .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize targets .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., PubChem BioAssay data) to identify outliers.

- Experimental replication : Standardize assay conditions (e.g., pH, temperature) and validate cell line authenticity via STR profiling. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain resistance profiles .

Advanced: How can environmental fate studies be designed for this compound?

Answer:

- Partitioning studies : Measure logP (octanol-water) via shake-flask method. Predicted logP ~3.5 suggests moderate bioaccumulation risk .

- Degradation pathways : Use HPLC-MS to identify photolysis products under simulated sunlight (e.g., λ = 300–400 nm). Benzothiazole rings often degrade to sulfonic acid derivatives .

Advanced: What crystallographic challenges arise in resolving its polymorphic forms?

Answer:

- Twinned crystals : Common in benzothiazole derivatives due to flexible tetrahydro ring. Use SHELXD for structure solution and PLATON to validate twin laws .

- Disorder modeling : Refine positional disorder in the benzyl group using PART instructions in SHELXL, with occupancy factors constrained to 0.5 .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Electron-withdrawing substituents : Introduce nitro or trifluoromethyl groups at the benzamide para-position to enhance kinase inhibition (e.g., 10-fold lower IC₅₀ vs. parent compound) .

- Heterocycle modification : Replace the tetrahydrobenzothiazole with a pyrazoline moiety to improve solubility (logS > -4) while retaining activity .

Advanced: What theoretical frameworks are critical for interpreting its reactivity in synthesis?

Answer:

- Frontier molecular orbital (FMO) theory : Calculate HOMO-LUMO gaps (DFT/B3LYP) to predict nucleophilic attack sites. The benzothiazole’s C2 position is typically electrophilic due to LUMO localization .

- Hammett analysis : Correlate substituent effects (σ values) on reaction rates for condensation steps .

Advanced: How can high-throughput screening (HTS) pipelines optimize its bioactivity profiling?

Answer:

- Library synthesis : Use automated liquid handlers (e.g., Chemspeed) to generate 50+ analogs via parallel synthesis .

- HTS assays : Screen against a 500-kinase panel (e.g., DiscoverX) with ATP concentration titrations to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.